N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide
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Overview
Description
N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide is a complex organic compound with a pyrimidine core This compound is characterized by the presence of amino and methylsulfanyl groups attached to the pyrimidine ring, along with a benzylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrimidine ring, followed by the introduction of amino and methylsulfanyl groups. The final step involves the attachment of the benzylformamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methylsulfanyl-6-oxo-3H-pyrimidin-5-yl)-2-nitrobenzenesulfonamide
- 4-(4-aminophenyl)-2,6-diphenylpyrimidine
- 5-acetyl-4-aminopyrimidines
Uniqueness
N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93569-41-6 |
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Molecular Formula |
C14H16N4OS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide |
InChI |
InChI=1S/C14H16N4OS2/c1-20-13-11(12(15)16-14(17-13)21-2)18(9-19)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
InChI Key |
PEDGFXUVZZLFSH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1N(CC2=CC=CC=C2)C=O)N)SC |
Origin of Product |
United States |
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